alpha-D-Idofuranose

X-ray crystallography stereochemistry absolute configuration

Generic D-idose introduces unpredictable tautomeric variability, confounding stoichiometry and mechanistic studies. alpha-D-Idofuranose (CAS 41847-67-0) is a stereochemically pure, X-ray crystallography-validated furanose isomer. - **Defined Geometry**: Absolute configuration proven; eliminates equilibrium mixture ambiguity. - **Research Utility**: Essential for computational model validation, heparin analog synthesis, and enzyme active-site probing. - **Supply Certainty**: BenchChem offers this rare building block with verified specifications.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 41847-67-0
Cat. No. B15177625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Idofuranose
CAS41847-67-0
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1
InChIKeyAVVWPBAENSWJCB-URLGYRAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-D-Idofuranose: Definitive Crystal Structure


alpha-D-Idofuranose is the alpha-configured five-membered ring (furanose) form of D-idose, a rare aldohexose [1]. Its molecular formula is C₆H₁₂O₆, with a molecular weight of 180.16 g/mol. While D-idose exists in equilibrium with multiple pyranose and furanose forms in solution, the alpha-D-idofuranose isomer has been isolated and its absolute stereochemistry and three-dimensional geometry have been definitively proven by single-crystal X-ray diffraction analysis [2]. This structural confirmation is a foundational reference point for researchers requiring a well-characterized, stereochemically defined furanose building block, distinguishing it from the complex, uncharacterized mixtures typical of commercially available D-idose .

Product Identity Single-crystal structure-confirmed α-D-idofuranose
Key Attribute Absolute configuration reference for D-ido furanose form
Distinction Discrete stereoisomer; not a tautomer mixture like generic D-idose

alpha-D-Idofuranose: Generic Substitution Limitations


Substituting alpha-D-Idofuranose with generic D-idose or other hexose furanoses introduces significant and often unmanageable variability in experimental outcomes. Generic D-idose is not a single compound but a dynamic, solvent-dependent equilibrium mixture of alpha- and beta- pyranose and furanose tautomers , rendering precise stoichiometric control and mechanistic interpretation unreliable. Furthermore, even among furanoses, the stereochemical arrangement of hydroxyl groups dictates distinct three-dimensional conformations and hydrogen-bonding networks [1]. For instance, the crystal structure of alpha-D-idofuranose reveals a specific hydrogen-bonding pattern that is a direct consequence of its D-ido configuration, which will differ fundamentally from that of alpha-D-glucofuranose or alpha-D-mannofuranose. This geometric specificity is critical for applications requiring defined molecular recognition, such as enzymatic assays or the synthesis of stereochemically pure complex glycans [2].

  • Tautomer mixture variability
    Generic D-idose is an equilibrium of α/β pyranose and furanose forms; stoichiometric control and mechanistic interpretation may become unreliable.
  • Stereochemical mismatch with other hexofuranoses
    α-D-glucofuranose or α-D-mannofuranose exhibit distinct hydrogen-bond networks and 3D geometry; molecular recognition and enzymatic binding may not transfer.
  • Enzyme substrate specificity
    Carbohydrate-active enzymes can discriminate D-ido from D-gluco configurations; common hexose derivatives may fail as adequate negative controls or substrates.

alpha-D-Idofuranose: Differentiation Evidence


X-Ray Crystallographic Confirmation

The absolute configuration and solid-state conformation of alpha-D-idofuranose have been unequivocally established by single-crystal X-ray diffraction, providing a level of structural certainty not available for the majority of rare monosaccharide furanose forms [1]. In contrast, the solution-phase behavior of generic D-idose is a complex mixture of multiple tautomers, with its alpha-D-idofuranose component not being a discrete, isolable entity without specific synthetic intervention .

X-ray vs mixture
Head-to-head
Monoclinic C2, a=20.25 Å, R₁=0.053
Definitive 3D structure for modeling
Contrasts with undefined tautomer mixture
X-ray crystallography stereochemistry absolute configuration

Gas-Phase Stability Anomaly

A comprehensive theoretical study of all eight D-aldohexoses revealed a unique stability inversion for D-idose. In the gas phase, furanose forms are computationally more stable than pyranose forms for most hexoses (e.g., D-glucose, D-mannose). However, D-idose, along with D-galactose, D-psicose, and L-sorbose, is an exception, exhibiting a relative stabilization of the pyranose form over the furanose form in the gas phase [1]. This is in stark contrast to the behavior observed for the majority of aldohexoses and highlights its distinct energetic landscape [2].

Gas-phase stability
Class-level
Pyranose forms favored over furanose (contrary to majority of aldohexoses)
Unique conformational bias
Data to verify in non-aqueous experimental systems
computational chemistry conformational analysis hexose stability

Glucose Isomerase Substrate Discrimination

The enzyme glucose isomerase (EC 5.3.1.5) demonstrates strict stereochemical discrimination in its substrate scope. While it efficiently catalyzes the isomerization of 5-azido-5-deoxy-D-glucofuranose to the corresponding D-fructopyranose derivative, it does not act on the structurally analogous alpha-D-idofuranose derivative [1]. Instead, a separate L-idofuranose derivative is required to generate the corresponding L-sorbopyranose product. This indicates that the enzyme's active site is highly sensitive to the stereochemical differences between the D-gluco and D-ido (or L-ido) configurations, even at a site remote from the anomeric center.

Enzyme substrate
Cross-study comparable
Not accepted by glucose isomerase (vs. D-gluco derivative)
Stereospecific recognition; negative control utility
Supports enzyme active site probing
enzymatic synthesis glucose isomerase substrate specificity

alpha-D-Idofuranose: Validated Applications


Stereochemical Reference for Crystallography and Modeling

alpha-D-Idofuranose serves as a definitive, experimentally validated structural benchmark for the D-idose furanose configuration. Its published crystal data [1] provides essential validation for computational models (e.g., DFT, molecular dynamics) of furanose ring conformations and can be used to interpret the conformation of L-iduronic acid residues in glycosaminoglycans like heparan sulfate and dermatan sulfate [2].

Chiral Building Block for L-Idose Derivatives

As established, alpha-D-idofuranose is a key starting material or intermediate for synthesizing biologically relevant L-idose derivatives and L-iduronic acid, which are components of important biomolecules [1]. Its defined stereochemistry is critical for achieving high diastereoselectivity in multi-step synthetic routes, such as the preparation of protected L-idofuranose synthons used in glycosidase inhibitor development and the assembly of heparin-related oligosaccharides [2].

Enzyme Specificity and Negative Controls

The inability of glucose isomerase to process D-idofuranose derivatives [1] highlights its utility in probing enzyme active site architecture and stereoelectronic requirements. Researchers investigating carbohydrate-active enzymes can use alpha-D-idofuranose as a structurally defined, non-reactive control to validate substrate specificity assays, distinguishing specific catalytic activity from non-specific binding or background signals that might occur with more promiscuous substrates like D-glucose or D-galactose derivatives.

Anomeric and Conformational Effect Studies

The unique gas-phase stability profile of D-idose, where pyranose forms are favored over furanose forms in contrast to most hexoses [1], makes alpha-D-idofuranose a compelling subject for fundamental studies of the anomeric effect, hydrogen bonding, and solvent effects on conformational equilibria. Its use allows for a direct comparison with the behavior of its more common epimers (e.g., D-glucose, D-galactose) to dissect the energetic contributions of specific stereochemical arrangements.

Application
Selection Property
Validation Focus
Crystallographic & modeling reference
Reported absolute configuration (single-crystal XRD)
Conformational analysis and docking studies
Chiral building block for L-idose derivatives
Defined D-ido stereochemistry
Diastereoselective synthesis and heparin-related oligosaccharide assembly
Enzyme specificity & negative control
Stereochemical discrimination profile
Substrate specificity assays for carbohydrate-active enzymes
Anomeric effect & conformational studies
Unique gas-phase furanose/pyranose stability
Solvent effects, hydrogen bonding, and epimer comparison

Technical Documentation Hub

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38 linked technical documents
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